ETHYL N-{5-[(DIMETHYLAMINO)CARBONYL]-10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-3-YL}CARBAMATE
Overview
Description
ETHYL N-{5-[(DIMETHYLAMINO)CARBONYL]-10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-3-YL}CARBAMATE is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its complex molecular structure, which includes a dibenzoazepine core and functional groups that contribute to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL N-{5-[(DIMETHYLAMINO)CARBONYL]-10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-3-YL}CARBAMATE typically involves multiple steps:
Starting Material: The synthesis begins with 3-amino-5-acetyl-dibenzoazepine.
Hydrolysis: The acetyl group is removed through hydrolysis.
Esterification: The resulting amine is then esterified with ethyl chloroformate.
Acylation: The esterified product undergoes acylation with chloroacetyl chloride.
Condensation: Finally, the compound is condensed with dimethylamine in the presence of isopropanol to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large reactors are used to carry out the reactions in batches.
Purification: The product is purified using techniques such as recrystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
ETHYL N-{5-[(DIMETHYLAMINO)CARBONYL]-10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-3-YL}CARBAMATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the dibenzoazepine core.
Reduction: Reduced forms such as secondary amines or alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
ETHYL N-{5-[(DIMETHYLAMINO)CARBONYL]-10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-3-YL}CARBAMATE has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and specialty chemicals.
Mechanism of Action
The mechanism of action of ETHYL N-{5-[(DIMETHYLAMINO)CARBONYL]-10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-3-YL}CARBAMATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors in biological systems.
Pathways Involved: It modulates signaling pathways related to cell growth, apoptosis, and neurotransmission.
Comparison with Similar Compounds
ETHYL N-{5-[(DIMETHYLAMINO)CARBONYL]-10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-3-YL}CARBAMATE can be compared with other similar compounds, such as:
ETHYL N-{5-[(METHYLAMINO)CARBONYL]-10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-3-YL}CARBAMATE: This compound has a similar structure but with a methylamino group instead of a dimethylamino group.
ETHYL N-{5-[(ETHYLAMINO)CARBONYL]-10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-3-YL}CARBAMATE: This variant contains an ethylamino group, leading to different chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its specific functional groups and the resulting properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
ethyl N-[11-(dimethylcarbamoyl)-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-4-26-19(24)21-16-12-11-15-10-9-14-7-5-6-8-17(14)23(18(15)13-16)20(25)22(2)3/h5-8,11-13H,4,9-10H2,1-3H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHCHIESTFSUQOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(CCC3=CC=CC=C3N2C(=O)N(C)C)C=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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